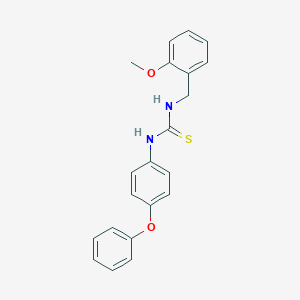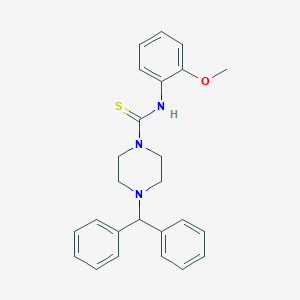![molecular formula C22H14ClIN2O2 B215892 (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one](/img/structure/B215892.png)
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research. It is a member of the quinazoline family of compounds and has been shown to have potential applications in various fields, including medicinal chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one is not fully understood. However, studies have suggested that it exerts its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase enzymes. It has also been shown to inhibit bacterial growth by disrupting cell membrane integrity.
Biochemical and Physiological Effects:
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, leading to cell death. In bacteria, it has been shown to disrupt cell membrane integrity, leading to bacterial death. It has also been shown to have anti-inflammatory and antioxidant effects, with studies demonstrating its ability to reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one in lab experiments include its high purity and yield, its ability to induce apoptosis in cancer cells, and its inhibitory effects on bacterial growth. However, its limitations include its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one. These include further studies on its mechanism of action, its potential as a lead compound for the development of new drugs, and its applications in other fields, such as agriculture and environmental science. Additionally, studies on its pharmacokinetics and toxicity will be important for its eventual clinical use.
Méthodes De Synthèse
The synthesis of (2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one involves the reaction of 4-chloroaniline, 2,5-cyclohexadiene-1,4-dione, iodine, and ammonium acetate in the presence of acetic acid. The reaction proceeds through a series of steps, including the formation of an intermediate Schiff base and the subsequent cyclization of the intermediate to form the final product. The synthesis method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. It has also been investigated for its potential as an antimicrobial agent, with studies showing its inhibitory effects on bacterial growth. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
Nom du produit |
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one |
|---|---|
Formule moléculaire |
C22H14ClIN2O2 |
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
(2Z)-3-(4-chlorophenyl)-6-iodo-2-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H14ClIN2O2/c23-15-4-7-17(8-5-15)26-21(12-3-14-1-9-18(27)10-2-14)25-20-11-6-16(24)13-19(20)22(26)28/h1-13,25H/b21-12- |
Clé InChI |
XLDNOCGSGVMCLJ-MTJSOVHGSA-N |
SMILES isomérique |
C1=CC(=O)C=CC1=C/C=C\2/NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
SMILES |
C1=CC(=O)C=CC1=CC=C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC(=O)C=CC1=CC=C2NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-ethyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215818.png)

![6-Amino-4-[3-(benzyloxy)phenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215822.png)
![1-(4-Chloro-2,5-dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215823.png)
![1-[2-(4-methoxyphenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B215827.png)

![6-Amino-4-[4-(benzyloxy)-3-methoxyphenyl]-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215833.png)

![N-(3-ethoxypropyl)-2-{8-[(3-ethoxypropyl)amino]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B215837.png)
![N-{4-acetyl-5-methyl-5-[4-(nonyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B215838.png)
![Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)